chemical structure and properties of 2-phenyl-amino-N6-endo-norbornyladenine
chemical structure and properties of 2-phenyl-amino-N6-endo-norbornyladenine
An In-Depth Technical Guide to 2-phenyl-amino-N6-endo-norbornyladenine: An A_3 Adenosine Receptor Antagonist
Abstract
This technical guide provides a comprehensive overview of 2-phenyl-amino-N6-endo-norbornyladenine, a potent and selective antagonist for the A_3 adenosine receptor (A_3AR). Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are critical modulators of numerous physiological processes, making them significant targets for therapeutic intervention. The A_3 subtype, in particular, is overexpressed in various pathological conditions, including inflammatory diseases and specific cancers, positioning A_3AR antagonists as promising therapeutic agents. This document details the chemical structure, physicochemical properties, synthesis, and pharmacological profile of 2-phenyl-amino-N6-endo-norbornyladenine. Furthermore, it provides field-proven, step-by-step protocols for its synthesis and biological characterization, designed for researchers and professionals in drug development.
Introduction and Scientific Background
Adenosine is a ubiquitous purine nucleoside that modulates cellular function by activating four receptor subtypes: A_1, A_2A, A_2B, and A_3. The A_3AR is coupled to inhibitory G-proteins (G_i/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The unique expression profile of A_3AR, with low levels in most healthy tissues but significant upregulation in inflammatory and cancer cells, provides a therapeutic window for selective antagonists.
The development of selective A_3AR antagonists has been a major focus of medicinal chemistry. Structure-activity relationship (SAR) studies have revealed that modifications at the N^6 and C2 positions of the adenine core are critical for achieving high affinity and selectivity.[1][2] The compound 2-phenyl-amino-N^6-endo-norbornyladenine emerged from such explorations, combining a bulky, lipophilic bicyclic amine at the N^6 position with an aromatic amino substituent at the C2 position. This specific combination confers potent and selective antagonism at the human A_3AR.[2]
Chemical and Physicochemical Properties
2-phenyl-amino-N^6-endo-norbornyladenine is a synthetic adenine derivative. Its structure is characterized by a purine core with a phenylamino group at the C2 position and an endo-configured norbornyl group attached to the exocyclic amine at the N^6 position.
Structural Diagram
Caption: Figure 2: High-level overview of the two-step synthesis protocol.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from the general methodology described by Perreira et al. for the synthesis of related derivatives. [2] Materials:
-
6-Chloro-2-fluoropurine
-
Aniline
-
endo-2-Aminonorbornane (endo-norbornylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 2-Anilino-6-chloropurine (Intermediate)
-
To a solution of 6-chloro-2-fluoropurine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at reflux (approx. 78 °C) for 4-6 hours.
-
Expert Insight: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HF generated during the substitution, driving the reaction to completion without competing with the primary amine nucleophile.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield 2-anilino-6-chloropurine as a solid.
Step 2: Synthesis of 2-phenyl-amino-N^6-endo-norbornyladenine (Final Product)
-
Dissolve the intermediate 2-anilino-6-chloropurine (1.0 eq) in ethanol (15 mL/mmol).
-
Add endo-2-aminonorbornane (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Expert Insight: The substitution at the C6 position is generally slower than at C2, requiring longer reaction times and a slight excess of the amine and base. The endo stereochemistry of the norbornyl group is retained during the reaction.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to ambient temperature and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol), to afford pure 2-phenyl-amino-N^6-endo-norbornyladenine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Pharmacological Profile
The pharmacological activity of this compound is defined by its high affinity for the A_3AR and its functional role as an antagonist.
Receptor Binding Affinity
Binding affinity is determined through competitive radioligand binding assays, where the compound's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (K_i) is a measure of the compound's binding affinity.
| Receptor Subtype | Binding Affinity (K_i, nM) | Selectivity vs. A_3AR | Source |
| Human A_3 | 37 | - | [2] |
| Human A_1 | > 1,200 (estimated) | > 30-fold | [2] |
| Human A_2A | > 7,500 (estimated) | > 200-fold | [2] |
| Human A_2B | Not reported, but typically low for this class | N/A | [2] |
-
Interpretation: The low nanomolar K_i value at the A_3AR indicates high binding affinity. The significantly higher K_i values for A_1 and A_2A receptors demonstrate a favorable selectivity profile, which is critical for minimizing off-target effects.
Functional Activity: Competitive Antagonism
Functional assays are essential to determine whether a ligand that binds to a receptor activates it (agonist), blocks its activation (antagonist), or reduces its basal activity (inverse agonist). For A_3AR, this is typically assessed by measuring the downstream effects on cAMP production.
-
Mechanism: As an antagonist, 2-phenyl-amino-N^6-endo-norbornyladenine binds to the A_3AR but does not elicit a cellular response. Instead, it competitively blocks the receptor, preventing the natural ligand (adenosine) or a synthetic agonist (e.g., Cl-IB-MECA) from binding and initiating the G_i-mediated signaling cascade.
-
Experimental Evidence: In functional assays using CHO cells stably expressing the human A_3AR, the compound was shown to competitively antagonize the effects of a selective A_3AR agonist. [2]It effectively reverses the agonist-induced inhibition of forskolin-stimulated cAMP production, confirming its role as a true antagonist. [2]
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for characterizing the binding and functional properties of 2-phenyl-amino-N^6-endo-norbornyladenine.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (K_i) of the test compound at the human A_3AR.
Workflow Diagram:
Caption: Figure 3: Key steps in the A_3AR competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human A_3AR.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Prepare serial dilutions of the test compound (2-phenyl-amino-N^6-endo-norbornyladenine) in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO).
-
Prepare the radioligand, such as [¹²⁵I]AB-MECA, at a final concentration near its K_d value (e.g., 0.5 nM). [3]2. Assay Incubation:
-
In a 96-well plate, combine: 50 µL of radioligand, 25 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 25 µL of cell membrane suspension.
-
Incubate the plate for 60 minutes at room temperature (25 °C) to reach equilibrium. [3]3. Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the radioligand concentration and K_d is its dissociation constant.
-
Protocol 2: Functional cAMP Antagonism Assay
This protocol measures the ability of the compound to block agonist-induced inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human A_3AR under standard conditions.
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells for 15-20 minutes with various concentrations of the antagonist (2-phenyl-amino-N^6-endo-norbornyladenine). [4] * Add a fixed concentration of an A_3AR agonist (e.g., Cl-IB-MECA at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).
-
Incubate for an additional 30 minutes at 37 °C. [4]3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
The data will show that as the antagonist concentration increases, the inhibitory effect of the agonist is reversed, and cAMP levels rise back towards the level seen with forskolin alone.
-
Calculate the IC₅₀ for the antagonist and determine the K_B value using the Schild equation for competitive antagonism.
-
Conclusion and Future Directions
2-phenyl-amino-N^6-endo-norbornyladenine is a well-characterized, high-affinity antagonist of the human A_3 adenosine receptor with excellent selectivity over other adenosine receptor subtypes. [2]Its defined structure-activity relationship and clear mechanism of action make it a valuable tool for preclinical research into the role of the A_3AR in inflammation, oncology, and ischemic conditions. The synthetic and analytical protocols provided herein offer a robust framework for its preparation and in-vitro characterization. Future research may focus on in-vivo efficacy studies, pharmacokinetic profiling, and further structural optimization to enhance drug-like properties for potential clinical development.
References
-
Perreira, M., Jiang, J. K., Klutz, A. M., Gao, Z. G., Shainberg, A., Lu, C., Thomas, C. J., & Jacobson, K. A. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 4910-4918. [Link]
-
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Putative role of the adenosine A3 receptor in the antiproliferative action of N6-(2-isopentenyl)adenosine. Frontiers in Pharmacology, 7, 493. [Link]
-
Eurofins Discovery. A3 Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery Services. [Link]
-
EMBL-EBI ChEMBL. Assay: Antagonist activity at human adenosine A3 receptor expressed in CHO cells. ChEMBL Database. [Link]
-
van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1391-1403. [Link]
-
Bar-Yehuda, S., et al. (2022). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 27(3), 893. [Link]
-
Tosh, D. K., et al. (2015). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 6(12), 1183-1187. [Link]
-
Sadeghpour, M., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry, 17(1), 117. [Link]
-
Agris, P. F., et al. (1997). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 25(15), 3092-3098. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2419. [Link]
-
Hinz, S., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 212, 115147. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Swahn, B. M., et al. (2006). Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. Bioorganic & Medicinal Chemistry Letters, 16(5), 1397-1401. [Link]
-
Kim, H. S., et al. (2001). Synthesis of 2-alkyl-substituted-N6-methyladenine derivatives as potential adenosine receptor ligand. Archives of Pharmacal Research, 24(6), 508-513. [Link]
